4-Fluoro-2-hydroxynicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-2-9-6(10)4(5)3-8/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRIKBJJEGOULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 4 Fluoro 2 Hydroxynicotinonitrile
Established Synthetic Routes to 2-Hydroxynicotinonitriles
The formation of the 2-hydroxynicotinonitrile (B16790) scaffold is a foundational step. These structures, also known as 2-pyridones, are versatile intermediates in organic synthesis.
The construction of the nicotinonitrile ring system is frequently achieved through condensation and cyclization reactions. A prevalent method involves the reaction of α,β-unsaturated carbonyl compounds, known as chalcones, with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst, typically ammonium (B1175870) acetate. chem-soc.sinih.gov For instance, the reaction of a chalcone (B49325) with malononitrile leads to a 2-aminonicotinonitrile derivative, while reaction with ethyl cyanoacetate can yield a 2-oxo-pyridine-3-carbonitrile (2-hydroxynicotinonitrile) derivative after cyclization. nih.gov
Another well-established route is the reaction of 1,3-dicarbonyl compounds with cyanoacetamide. This approach allows for the synthesis of variously substituted 2-hydroxynicotinonitriles. The mechanism generally proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration or dehydrogenation to furnish the aromatic pyridine (B92270) ring. chem-soc.siresearchgate.net The versatility of these methods allows for the introduction of various substituents onto the pyridine ring by choosing appropriately substituted starting materials.
The introduction and interconversion of halogen and hydroxyl groups on the pyridine ring are critical for synthesizing functionalized pyridines. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally difficult and often requires harsh conditions. nih.govyoutube.com However, the reactivity can be modulated. For example, the formation of pyridine N-oxides enhances the electron density of the ring, facilitating electrophilic substitution, particularly at the 4-position. nih.gov
Nucleophilic aromatic substitution (SNAr) is a more common strategy for introducing substituents onto the pyridine ring, especially at the 2- and 4-positions, which are activated towards nucleophilic attack. nih.govwikipedia.org A halogen atom can be displaced by a hydroxide (B78521) ion to introduce a hydroxyl group. Conversely, a hydroxyl group can be converted to a halogen. For example, dihydroxypyridines can be converted to dichloropyridines using reagents like phosphorus oxychloride. google.com
Direct C-H hydroxylation of pyridines is a challenging transformation. However, recent advances have shown that photochemical valence isomerization of pyridine N-oxides can lead to the selective introduction of a hydroxyl group at the C-3 position. acs.org These fundamental transformations are essential for the strategic synthesis of precursors to the target molecule.
Fluorination Strategies for the Pyridine Nucleus
The introduction of fluorine into aromatic systems can significantly alter the physicochemical and biological properties of a molecule. Consequently, various methods for the fluorination of pyridines have been developed.
Achieving regioselectivity in the fluorination of the pyridine nucleus is a key challenge. Several strategies have been developed to control the position of fluorination. Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for the direct fluorination of electron-rich or activated aromatic systems. acs.org For pyridines, direct C-H fluorination can be achieved under specific conditions. For example, the use of AgF₂ can facilitate the fluorination of pyridines at the position alpha to the nitrogen atom. nih.govacs.org
Another sophisticated approach involves the temporary modification of the pyridine ring to direct fluorination. The use of Zincke imine intermediates, formed by the ring-opening of pyridinium (B92312) salts, allows for highly regioselective C-F bond formation with electrophilic fluorinating agents, leading to C-3 fluorinated pyridines after ring closure. nih.gov These methods provide a toolbox for the precise installation of fluorine atoms onto the pyridine scaffold.
Targeting the C-4 position of the pyridine ring for fluorination often requires specific synthetic design. While direct electrophilic fluorination might not be selective for the 4-position in all substrates, nucleophilic aromatic substitution provides a reliable alternative. A common strategy involves the use of a pyridine precursor bearing a good leaving group, such as a halogen or a nitro group, at the C-4 position. This group can then be displaced by a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a polar aprotic solvent at elevated temperatures.
For instance, strategies to install a leaving group at the 4-position include the nitration of pyridine N-oxides, which selectively occurs at the 4-position, followed by displacement of the nitro group. nih.gov Another approach is the direct halogenation of certain pyridines. While direct C-H fluorination methods are continually being developed, the SNAr approach remains a robust and widely used method for the synthesis of 4-fluoropyridines. researchgate.net
Targeted Synthesis of 4-Fluoro-2-hydroxynicotinonitrile
A plausible synthetic route to this compound would logically integrate the aforementioned strategies. A retrosynthetic analysis suggests that the final step could be the introduction of the fluorine atom at the C-4 position of a pre-formed 2-hydroxynicotinonitrile ring or the construction of the heterocyclic ring from a 4-fluorinated precursor.
One potential forward synthesis could begin with a readily available 4-halopyridine derivative. This starting material could undergo nucleophilic substitution to introduce the hydroxyl group at the C-2 position. Subsequent steps would involve the introduction of the cyano group at the C-3 position. This could potentially be achieved through various methods, such as metal-catalyzed cyanation or a Sandmeyer-type reaction from a corresponding amino precursor. Finally, if the initial halogen at C-4 was not fluorine, a halogen exchange (Halex) reaction could be employed to introduce the fluorine atom.
Development of Novel Synthetic Pathways
The development of novel synthetic pathways for this compound can be approached through several strategic disconnections of the target molecule. One plausible approach involves the construction of the pyridine ring followed by functional group interconversions. Multicomponent reactions (MCRs) offer an efficient means to assemble the core pyridine structure from simple precursors. nih.govresearchgate.netijpsonline.comacsgcipr.orgbohrium.comresearchgate.netnih.gov
A hypothetical MCR approach could involve the condensation of a suitable active methylene species, an aldehyde, and an ammonia (B1221849) source to construct a polysubstituted pyridine ring. For instance, a variation of the Hantzsch pyridine synthesis could be adapted. acsgcipr.org
An alternative and more direct strategy would be the functionalization of a pre-existing pyridine ring. A potential route could start from a readily available substituted pyridine, such as 2-chloronicotinonitrile. orgsyn.orggoogle.comresearchgate.netnih.gov The synthesis could proceed via the following hypothetical steps:
Hydrolysis of 2-chloronicotinonitrile: The chloro group at the 2-position can be hydrolyzed to a hydroxyl group to furnish 2-hydroxynicotinonitrile. This reaction is typically carried out under basic conditions.
Fluorination: The introduction of the fluorine atom at the 4-position of the 2-hydroxynicotinonitrile intermediate is a key step. This could potentially be achieved through electrophilic fluorination. Recent advancements have described methods for the C-H fluorination of pyridines and related heterocycles. nih.gov
Another viable pathway could commence with a 4-aminopyridine (B3432731) derivative. The Balz-Schiemann reaction or related modern fluorination methods could be employed to introduce the fluorine at the 4-position. nii.ac.jp Subsequent introduction of the cyano and hydroxyl groups would be necessary to complete the synthesis.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of solvent, catalyst, temperature, and reaction time.
For a potential multi-step synthesis starting from 2-chloronicotinonitrile, the hydrolysis step would likely be optimized by screening different bases (e.g., NaOH, KOH) and solvent systems (e.g., water, aqueous ethanol).
The subsequent fluorination step is often the most challenging. The choice of the fluorinating agent is critical. For instance, in a hypothetical electrophilic fluorination of 2-hydroxynicotinonitrile, various modern electrophilic fluorine sources could be tested.
The following interactive table provides a hypothetical optimization of the fluorination of a 2-hydroxypyridine (B17775) intermediate.
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Selectfluor | Acetonitrile | 80 | 45 |
| 2 | N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | 25 | 55 |
| 3 | AgF₂ | Tetrahydrofuran | 0 | 65 |
| 4 | F-TEDA-BF₄ | Acetonitrile | 60 | 70 |
This table is a hypothetical representation based on typical conditions for similar reactions and is intended for illustrative purposes.
Similarly, if a cyanation reaction is required, for instance, on a 4-fluoro-2-halopyridine intermediate, the choice of the cyanide source (e.g., NaCN, KCN, CuCN) and the catalyst (e.g., palladium or nickel complexes) would be paramount. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.netrasayanjournal.co.innih.govnih.gov These principles can be applied to the synthesis of this compound to reduce its environmental footprint.
Catalytic Methods and Sustainable Reaction Media
The use of catalytic methods is a cornerstone of green chemistry, as it often leads to higher efficiency and reduced waste. nih.gov In the context of synthesizing this compound, several steps could benefit from catalysis. For instance, if a cross-coupling reaction is employed for cyanation, the use of highly efficient palladium or nickel catalysts can minimize the amount of metal waste. Rhodium-catalyzed C-H activation has also been shown to be effective for the synthesis of fluorinated pyridines. nih.gov
The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile and toxic. The use of more sustainable reaction media, such as water, ionic liquids, or solvent-free conditions, is highly desirable. rasayanjournal.co.in For example, multicomponent reactions for pyridine synthesis have been successfully carried out in aqueous media or under solvent-free conditions, often with microwave assistance to accelerate the reaction. nih.gov
The following table illustrates a hypothetical comparison of different reaction media for a key synthetic step.
| Entry | Reaction Medium | Catalyst | Energy Source | Reaction Time (h) | Yield (%) |
| 1 | Toluene | None | Conventional Heating | 24 | 60 |
| 2 | Water | Phase-Transfer Catalyst | Conventional Heating | 18 | 75 |
| 3 | Ionic Liquid | None | Microwave | 0.5 | 85 |
| 4 | Solvent-free | Montmorillonite K-10 | Microwave | 0.25 | 90 |
This table is a hypothetical representation based on typical conditions for similar reactions and is intended for illustrative purposes.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis. Multicomponent reactions are often highly atom-economical as they incorporate most of the atoms from the starting materials into the final product. acsgcipr.orgbohrium.com
In contrast, substitution reactions often have lower atom economy due to the generation of stoichiometric byproducts. To minimize waste, synthetic routes should be designed to be as convergent and short as possible. The use of catalytic reagents over stoichiometric ones is a key strategy for waste reduction. For example, using a catalytic amount of a base in a condensation reaction is preferable to using a stoichiometric amount.
By carefully selecting the synthetic strategy and reaction conditions, the synthesis of this compound can be made more efficient and environmentally friendly, aligning with the principles of modern green chemistry.
Iii. Derivatization and Reactivity of 4 Fluoro 2 Hydroxynicotinonitrile
Functional Group Transformations
The presence of three distinct functional groups provides a rich platform for a multitude of chemical derivatizations. These transformations can be selectively targeted to the 2-hydroxy, 3-cyano, or 4-fluoro positions, offering a versatile approach to the synthesis of novel pyridine (B92270) derivatives.
The 2-hydroxy group of 4-Fluoro-2-hydroxynicotinonitrile is a versatile handle for introducing a variety of substituents. Its reactivity is characteristic of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone tautomer. uni.lu This tautomerism can influence the course of subsequent reactions.
Etherification: The hydroxyl group can be readily converted to an ether linkage. While specific examples with this compound are not prevalent in the literature, the Williamson ether synthesis is a common method for the O-alkylation of hydroxypyridines. nih.gov This reaction typically involves deprotonation of the hydroxyl group with a base, such as potassium carbonate, followed by reaction with an alkyl halide. nih.gov Another powerful method is the Mitsunobu reaction, which allows for the etherification of 2-hydroxypyridines with alcohols under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as DEAD. nih.gov Copper-catalyzed N- and O-arylation reactions have also been developed for hydroxypyridines, providing access to diaryl ethers. nih.gov
Halogenation: The hydroxyl group can be replaced by a halogen atom, a crucial transformation for subsequent cross-coupling reactions. Treatment of 2-hydroxypyridines with phosphoryl halides, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), is a standard method for introducing chlorine or bromine at the 2-position. google.comacs.org These reactions often require elevated temperatures. acs.org The resulting 2-halopyridines are valuable intermediates in organic synthesis.
Amination: Direct amination at the 2-position can be achieved through various synthetic strategies. One approach involves the conversion of the 2-hydroxy group to a better leaving group, such as a sulfonate, followed by nucleophilic substitution with an amine. More direct methods for the amination of pyridines include the Chichibabin reaction, which typically uses sodium amide, although it is generally more effective for pyridines without deactivating groups. acs.org Modern palladium-catalyzed amination reactions using hydrazine (B178648) derivatives have also been reported for 2-substituted pyridines. nih.gov A general and efficient method for the 2-amination of pyridines involves the conversion of the corresponding pyridine N-oxide to a 2-aminopyridine (B139424) in a one-pot reaction. ekb.eg
Table 1: Potential Reactions at the 2-Hydroxy Group
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Etherification | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Alkoxy-4-fluoro-nicotinonitrile |
| Alcohol, PPh₃, DEAD or DIAD, Solvent (e.g., THF) | 2-Alkoxy-4-fluoro-nicotinonitrile | |
| Halogenation | POCl₃ or POBr₃, Heat | 2-Chloro/Bromo-4-fluoro-nicotinonitrile |
| Amination | 1. TsCl, Base; 2. Amine | 2-Amino-4-fluoro-nicotinonitrile |
| Pd catalyst, Ligand, Base, Amine source | 2-Amino-4-fluoro-nicotinonitrile |
The 3-cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines, or it can participate in cyclization reactions to form fused heterocyclic systems.
Hydrolysis: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions. The hydrolysis of 3-cyanopyridine (B1664610) to nicotinamide (B372718) (the amide) can be achieved with high selectivity using certain catalysts and conditions. sigmaaldrich.comyoutube.com For instance, nitrilase enzymes can catalyze the hydrolysis of 3-cyanopyridine to nicotinamide in quantitative yield. sigmaaldrich.com Chemical methods, such as treatment with an alkali metal hydroxide (B78521) like sodium hydroxide, can also effect this transformation. thermofisher.com Further hydrolysis to the carboxylic acid (nicotinic acid) can occur under more vigorous conditions. thermofisher.com
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A variety of reducing agents can be employed for this purpose. The choice of reagent can sometimes allow for selective reduction in the presence of other functional groups.
Cyclization: The cyano group is a valuable precursor for the construction of fused ring systems. For example, 3-cyanopyridine derivatives can undergo cyclization reactions to form various bicyclic heterocycles, which are of significant interest in medicinal chemistry. nih.govsigmaaldrich.comresearchgate.net The specific outcome of the cyclization depends on the reaction partners and conditions employed.
Table 2: Potential Reactions at the 3-Cyano Group
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Hydrolysis (to Amide) | H₂O, Catalyst (e.g., Nitrilase or NaOH) | 4-Fluoro-2-hydroxy-nicotinamide |
| Hydrolysis (to Acid) | H₂O, Strong Acid or Base, Heat | 4-Fluoro-2-hydroxy-nicotinic acid |
| Reduction (to Amine) | Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | (4-Fluoro-2-hydroxy-pyridin-3-yl)methanamine |
| Cyclization | Bifunctional Reagents | Fused Pyridine Heterocycles |
The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano group, facilitates the attack of nucleophiles at this position. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic systems.
Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles can displace the fluoride (B91410) ion. These include alkoxides, phenoxides, thiolates, and amines. The reaction of 2-fluoropyridines with nucleophiles is often faster than that of the corresponding chloropyridines. The substitution of a nitro group, which is also a good leaving group in SNAr, by a fluoride anion has been demonstrated in a related pyridine system, highlighting the feasibility of such transformations. Therefore, it is expected that this compound will readily undergo SNAr reactions at the C4-position with a variety of nucleophiles, providing a straightforward route to a diverse array of 4-substituted pyridine derivatives.
Table 3: Potential Reactions at the 4-Fluoro Substituent
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-SH, R-NH₂), Base, Solvent | 4-Substituted-2-hydroxynicotinonitrile |
Regioselective Reactivity Studies
The presence of multiple substituents on the pyridine ring raises important questions about the regioselectivity of its reactions. The interplay of electronic and steric effects of the existing functional groups will direct the position of incoming reagents.
In nucleophilic additions, the electron-deficient nature of the pyridine ring makes it susceptible to attack. The regioselectivity of such reactions can be controlled by the substituents. For instance, in the functionalization of pyridines via pyridyne intermediates, the position of the substituents can influence the site of nucleophilic attack. thermofisher.com The development of methods for the regioselective C-4 alkylation of pyridines has been a significant challenge, often requiring the use of blocking groups to achieve the desired outcome.
The directing effects of the substituents can be understood by considering their electronic properties (inductive and resonance effects) and their ability to stabilize reaction intermediates. The nitrogen atom in the pyridine ring is electron-withdrawing via an inductive effect, making the ring less reactive towards electrophiles than benzene.
2-Hydroxy Group: This group can donate electron density to the ring via resonance, acting as an activating group and directing incoming electrophiles to the ortho and para positions (C3 and C5).
3-Cyano Group: This is a strong electron-withdrawing group through both inductive and resonance effects, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta positions (C5).
4-Fluoro Substituent: The fluorine atom is highly electronegative and thus electron-withdrawing via the inductive effect, deactivating the ring. However, it can donate electron density through resonance, making it an ortho-, para-director (directing to C3 and C5).
For nucleophilic attack, the electron-withdrawing cyano and fluoro groups will activate the ring, particularly at the positions ortho and para to them. The interplay of these directing effects makes this compound a fascinating substrate for studying regioselectivity in pyridine chemistry, with the potential to unlock novel and selective synthetic transformations.
Synthesis of Advanced this compound Derivatives
The strategic modification of the this compound scaffold is a key approach for developing novel compounds with tailored properties. This includes both the diversification of the core structure to create libraries of related molecules and the construction of more complex, fused heterocyclic systems.
The generation of chemical libraries from a common scaffold is a fundamental strategy in drug discovery, enabling the exploration of a broad chemical space to identify molecules with desired biological activities. The this compound scaffold is well-suited for this purpose due to its multiple points of functionalization.
The 2-hydroxy group, existing in tautomeric equilibrium with the 2-pyridone form, can undergo O-alkylation or O-acylation to introduce a variety of substituents. The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for its replacement with a range of nucleophiles such as amines, alcohols, and thiols. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for derivatization.
These transformations can be carried out in a combinatorial fashion to rapidly generate a large number of diverse molecules. For instance, a library could be synthesized by reacting a set of alkyl halides with the 2-hydroxy group, followed by the reaction of the resulting ethers with a panel of amines to displace the 4-fluoro substituent.
Table 1: Potential Scaffold Diversification Strategies for this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-Alkoxy-4-fluoronicotinonitriles |
| Nucleophilic Aromatic Substitution (SNAr) | Amine, Base (e.g., DIPEA), High Temperature | 4-Amino-2-hydroxynicotinonitriles |
| Nitrile Hydrolysis | Acid or Base, Heat | 4-Fluoro-2-hydroxynicotinamide/nicotinic acid |
This table presents plausible diversification strategies based on the known reactivity of related functionalized pyridines. Specific experimental data for this compound is not widely available in the public domain.
The construction of fused heterocyclic systems from this compound can lead to the synthesis of novel molecular frameworks with unique three-dimensional shapes and biological activities. The strategic use of the existing functional groups can facilitate annulation reactions, where a new ring is fused onto the pyridine core.
One common approach involves the reaction of the 2-hydroxypyridine (B17775) moiety with bifunctional electrophiles. For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyranopyridines or related systems through a Michael addition followed by intramolecular cyclization.
Another strategy involves the transformation of the nitrile group into a reactive intermediate that can participate in cyclization reactions. For example, the nitrile can be converted to an amidine, which can then react with a suitable partner to form a fused pyrimidine (B1678525) ring.
Furthermore, the fluorine atom can be displaced by a nucleophile that also contains a reactive functional group, setting the stage for a subsequent intramolecular cyclization to form a new fused ring.
Table 2: Plausible Strategies for the Construction of Fused Heterocyclic Systems from this compound
| Fused System | General Synthetic Approach | Key Intermediates |
| Pyrido[2,3-d]pyrimidines | Conversion of the nitrile to an amidine, followed by reaction with a β-dicarbonyl compound. | Amidines |
| Furo[2,3-b]pyridines | Reaction of the 2-hydroxy group with an α-haloketone followed by intramolecular cyclization. | 2-(2-Oxoalkoxy)-4-fluoronicotinonitriles |
| Thieno[2,3-b]pyridines | Reaction with a source of sulfur and a suitable carbon fragment, such as the Gewald reaction. | Thiolates |
This table outlines potential synthetic routes to fused heterocyclic systems based on established methodologies for related pyridine derivatives. nih.gov The direct application of these methods to this compound requires experimental validation.
Methodologies for Structural Elucidation
A combination of advanced spectroscopic techniques is essential for the unambiguous determination of the chemical structure of this compound. These methods provide complementary information regarding the connectivity of atoms, the electronic environment of nuclei, and the nature of functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and 2D-NMR would be employed to gain a comprehensive understanding of its molecular framework.
¹H NMR: Proton NMR spectra provide information on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a substituted pyridine, signals for the aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet, etc.) revealing coupling interactions with neighboring protons. scielo.br The chemical shift of the hydroxyl proton can be variable and is often observed as a broad singlet.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.netyoutube.com The chemical shifts of the carbon atoms in the pyridine ring and the nitrile group are diagnostic of their electronic environment. Quaternary carbons, such as the one bearing the cyano group and the one attached to the fluorine atom, often exhibit weaker signals. youtube.com
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds. wikipedia.orgnih.govnih.gov The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the fluorine's electronic environment. thermofisher.com Coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can provide valuable structural information. wikipedia.orghuji.ac.il
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the precise connectivity of atoms. oatext.comyoutube.com
COSY experiments would reveal correlations between coupled protons, helping to assign the positions of substituents on the pyridine ring.
HSQC spectra correlate directly bonded proton and carbon atoms.
A representative table of expected NMR data is provided below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| H5 | Expected in aromatic region | C2 | Expected for C-OH/C=O |
| H6 | Expected in aromatic region | C3 | Expected for C-CN |
| OH | Variable, broad singlet | C4 | Expected for C-F |
| C5 | Expected aromatic C-H | ||
| C6 | Expected aromatic C-H | ||
| CN | Expected for nitrile |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.govresearchgate.net For this compound (C₆H₃FN₂O), HRMS would confirm its elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include:
A broad O-H stretching band for the hydroxyl group.
A C≡N stretching band for the nitrile group.
C=C and C=N stretching vibrations characteristic of the pyridine ring.
A C-F stretching band.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, which is influenced by the electronic structure of the molecule, would show absorption maxima corresponding to π-π* and n-π* transitions within the aromatic system. The position of these absorptions can be affected by the solvent polarity and the tautomeric form present. The lactam and lactim forms of similar pyridone systems have been shown to have distinct UV absorbance maxima. uni-muenchen.de
Conformational Analysis and Tautomerism
The presence of both a hydroxyl group and a pyridine ring in this compound introduces the possibility of tautomerism and specific conformational preferences governed by non-covalent interactions.
Investigation of Lactim-Lactam Tautomerization Equilibria
Substituted 2-hydroxypyridines can exist in equilibrium between two tautomeric forms: the lactim (enol) form and the lactam (keto) form. wisdomlib.orgnih.govresearchgate.netnih.gov In the case of this compound, this equilibrium would be between the this compound (lactim) and the 4-fluoro-1,2-dihydro-2-oxonicotinonitrile (lactam) forms.
The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. uni-muenchen.denih.gov Spectroscopic techniques are pivotal in studying this phenomenon. For instance, the distinct carbonyl (C=O) stretch of the lactam form in the IR spectrum and the different chemical shifts in NMR spectra can be used to identify and quantify the relative amounts of each tautomer in solution. nih.gov Computational studies can also provide insights into the relative stabilities of the tautomers. nih.gov
Role of Intramolecular Hydrogen Bonding in Molecular Structure
Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation of a molecule. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group at the C2 position and the fluorine atom at the C4 position (O-H···F) or the nitrogen of the nitrile group (O-H···N).
The existence and strength of such hydrogen bonds can be investigated using several methods:
NMR Spectroscopy: The chemical shift of the hydroxyl proton can be indicative of hydrogen bonding. Furthermore, through-space NMR couplings, such as those between the hydroxyl proton and the fluorine atom (¹hJOH,F), can provide direct evidence of an intramolecular O-H···F interaction. nih.govnih.gov
IR Spectroscopy: The frequency of the O-H stretching vibration in the IR spectrum can also indicate intramolecular hydrogen bonding, often causing a shift to a lower wavenumber and a sharpening of the band compared to an intermolecularly hydrogen-bonded O-H.
Computational Modeling: Quantum chemical calculations can be used to predict the relative energies of different conformers and to characterize the geometry and strength of any intramolecular hydrogen bonds. nih.gov
Advanced Computational Chemistry Approaches
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide critical insights into its geometry, stability, and electronic landscape. nih.govresearchgate.netmdpi.com
A primary output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. These calculations can also determine the relative stabilities of the possible tautomers of this compound: the keto (pyridone) and enol (hydroxypyridine) forms. Studies on similar 2-hydroxypyridine systems have shown that the tautomeric equilibrium can be influenced by substitution and the surrounding environment. researchgate.net
Furthermore, DFT is instrumental in calculating key electronic properties that govern the molecule's reactivity. These properties are often conceptualized through Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Illustrative Data Table: Calculated Electronic Properties of this compound (Exemplary Data)
| Parameter | Value (Exemplary) | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule. |
| Mulliken Atomic Charges | C4: +0.25, N1: -0.40 | Predicts sites for electrophilic/nucleophilic attack. |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. Actual values would require specific quantum chemical computations.
DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) highlight electron-deficient sites prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen of the hydroxyl group, and positive potential near the hydrogen atoms.
Quantum chemical modeling, particularly using DFT, is a powerful tool for elucidating the step-by-step pathways of chemical reactions. This approach allows for the characterization of transition states—the high-energy species that connect reactants, intermediates, and products—and the calculation of activation energies, which determine reaction rates.
For this compound, quantum chemical modeling can be applied to understand its behavior in various chemical transformations, such as nucleophilic aromatic substitution (SNAr). researchgate.net The presence of an electron-withdrawing fluorine atom can activate the pyridine ring towards nucleophilic attack. acs.org Theoretical studies on the reactions of substituted pyridines with nucleophiles have demonstrated that the reaction often proceeds through a Meisenheimer complex, a key intermediate whose stability can be assessed computationally. researchgate.net
By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathway. For example, in a reaction involving the displacement of the fluorine atom by a nucleophile, DFT calculations can model the approach of the nucleophile, the formation of the intermediate, and the departure of the fluoride ion. The calculated energy barriers for these steps can predict the feasibility and kinetics of the reaction. rsc.orgrsc.org
Illustrative Data Table: Calculated Activation Energies for a Hypothetical SNAr Reaction of this compound (Exemplary Data)
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) (Exemplary) |
| Nucleophilic Attack | This compound + Nu⁻ | [Intermediate Complex]‡ | Intermediate | 15.2 |
| Fluoride Elimination | Intermediate | [Elimination TS]‡ | 4-Nu-2-hydroxynicotinonitrile + F⁻ | 5.8 |
Note: This table illustrates the kind of data that would be obtained from quantum chemical modeling of a reaction mechanism. The values are for exemplary purposes only.
Such modeling can also investigate the role of solvent molecules explicitly or through continuum models, providing a more realistic picture of the reaction in solution. researchgate.net
While quantum mechanics is ideal for studying the electronic details of static structures and reaction pathways, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. Using classical force fields, MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For a relatively rigid molecule like this compound, MD simulations might be used to study its interactions with solvent molecules or its behavior in a larger molecular assembly. However, the primary application for a molecule of this nature would be to explore any potential, albeit limited, conformational flexibility, such as the rotation of the hydroxyl group. While significant conformational changes are not expected for the core ring structure, understanding the dynamics of the substituent groups can be important.
More advanced applications could involve simulating the molecule in a condensed phase to understand its aggregation behavior or its interaction with a surface or a biological macromolecule. The insights from MD simulations can be particularly valuable when considering the material properties or potential biological applications of derivatives of this compound.
Conclusion
4-Fluoro-2-hydroxynicotinonitrile stands as a compound of significant interest at the intersection of nicotinonitrile and fluorinated pyridine (B92270) chemistry. Its trifunctional nature and the potential for tautomerism offer a rich field for chemical exploration. While detailed research on this specific molecule is currently limited, its structural components suggest a high potential for utility as a versatile intermediate in the synthesis of novel pharmaceuticals and advanced materials. Further investigation into the synthesis, properties, and applications of this compound is warranted to fully unlock its potential in the broader scientific landscape.
V. Theoretical and Mechanistic Studies of 4 Fluoro 2 Hydroxynicotinonitrile and Its Analogs
Reaction Mechanisms of Nucleophilic Aromatic Substitution on Fluorinated Pyridines
Nucleophilic aromatic substitution (SNAr) is a crucial reaction for the functionalization of pyridines and other heteroaromatic compounds. nih.govwikipedia.org The presence of a fluorine atom on the pyridine (B92270) ring, as in 4-Fluoro-2-hydroxynicotinonitrile, significantly influences the course and rate of these reactions.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. wikipedia.orglibretexts.orgyoutube.com In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluoride), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The high electronegativity of the fluorine atom makes the attached carbon more electrophilic and susceptible to nucleophilic attack. youtube.com Furthermore, electron-withdrawing groups, such as the nitrile group in this compound, positioned ortho or para to the leaving group, further activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. wikipedia.orgyoutube.com
The second step involves the elimination of the leaving group, restoring the aromaticity of the ring. A key feature of SNAr reactions on fluorinated aromatics is the "element effect," where fluoride (B91410) is often a better leaving group than other halogens (F > Cl ≈ Br > I). wikipedia.orgnih.gov This is contrary to SN2 reactions and is because the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group. wikipedia.orgyoutube.com The high electronegativity of fluorine accelerates this first step. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.gov
However, the relative reactivity of halopyridines can vary depending on the nucleophile and reaction conditions. sci-hub.se While some reactions follow the F > Cl > Br > I trend, others, particularly with certain sulfur nucleophiles, may show an inverted order, suggesting that the bond-breaking step can become rate-limiting. sci-hub.se
Studies on various fluorinated pyridines have demonstrated the versatility of SNAr reactions for introducing a wide range of functional groups, including those attached via oxygen, nitrogen, sulfur, and carbon, often under mild conditions. nih.govacs.org This makes the C-F bond a valuable handle for the late-stage functionalization of complex molecules. acs.org
Table 1: Relative Reactivity of 2-Halopyridines with Different Nucleophiles
| Nucleophile | Reactivity Order | Reference |
| PhCH₂OH | F > Cl, Br, I | sci-hub.se |
| PhSNa | I > Br > Cl > F | sci-hub.se |
| MeSNa | I > Br > Cl > F | sci-hub.se |
| PhCH₂CN | No substantial difference | sci-hub.se |
| NaOEt | F > Cl | nih.gov |
This table illustrates how the relative reactivity of 2-halopyridines in SNAr reactions can be influenced by the nature of the attacking nucleophile.
Excited State Proton Transfer Dynamics
Excited state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon is characteristic of molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, a structural feature present in this compound.
Upon absorption of light, the molecule is promoted to an excited electronic state (S₁), which can have significantly different acidity and basicity compared to the ground state (S₀). In suitable molecules, this change in electronic distribution triggers an ultrafast transfer of a proton from the donor to the acceptor site, forming a transient keto-tautomer in the excited state. mdpi.comrsc.org This keto-tautomer is often responsible for a large Stokes-shifted fluorescence, meaning the emitted light has a significantly longer wavelength than the absorbed light. rsc.org
For analogs like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), which is weakly fluorescent in solution, its crystal polymorphs exhibit bright ESIPT luminescence. acs.org This enhancement is attributed to the suppression of non-radiative decay pathways by fixing the molecular conformation in the crystal lattice. acs.org Theoretical calculations on such systems help to analyze the potential energy surfaces in the ground and excited states to understand the luminescence properties. acs.org
In derivatives of the green fluorescent protein (GFP) chromophore, which also feature an intramolecular hydrogen bond, ESIPT is an ultrafast process, occurring on the femtosecond timescale. mdpi.com While the rate of ESIPT itself may not be heavily influenced by substituent electronic properties, suggesting a barrierless reaction, the subsequent dynamics and the properties of the resulting fluorescent species are affected. mdpi.com This indicates that fine-tuning the electronic structure, for example through the introduction of fluorine and nitrile groups, can modify the molecular dynamics and emission characteristics. mdpi.com
Computational studies on molecules like 4-(2′-hydroxyphenyl)pyridine show that the S₁ ESIPT process is essentially barrierless, leading to a transient keto species. rsc.org This species then decays back to the ground state, largely through a conical intersection, before returning to the initial enol form via a reverse proton transfer in the ground state. rsc.org The entire process is typically completed on an ultrafast timescale. rsc.org
Theoretical Studies on Structure-Reactivity Relationships
Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of compounds like this compound and their chemical reactivity. Techniques such as Density Functional Theory (DFT) are used to calculate various molecular descriptors that correlate with experimental observations.
For SNAr reactions, a quantitative structure-reactivity relationship (QSRR) model has been developed using computationally derived descriptors. chemrxiv.org This model demonstrates a strong correlation between the free energies of activation for SNAr reactions and three key molecular properties:
The LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile.
The average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution.
The sum of the average ESP values for the atoms at the ortho and para positions relative to the reaction site. chemrxiv.org
These descriptors effectively quantify the electrophilicity of the reaction center and the ability of the aromatic system to stabilize the negative charge in the transition state. chemrxiv.org The inclusion of fluorine atoms is known to significantly alter these electronic properties. emerginginvestigators.orgresearchgate.net Fluorine's high electronegativity can increase the positive electrostatic potential on the adjacent carbon, making it more susceptible to nucleophilic attack, and can also influence the stability and reactivity of the molecule. emerginginvestigators.orgresearchgate.net
Computational studies on fluorinated pharmaceuticals and pesticides have also been employed to predict their photochemical reactivity. By calculating C-F bond-breaking enthalpies and electron densities, researchers can understand the likelihood of defluorination and predict the formation of various breakdown products. nih.gov Such computational analyses can provide crucial information on the photochemical stability of new fluorinated compounds. nih.gov
Intermolecular Interactions and Hydrogen Bonding Networks
The hydroxyl and nitrile groups, along with the fluorine atom and the pyridine nitrogen of this compound, are all capable of participating in various intermolecular interactions, particularly hydrogen bonding. These interactions are fundamental in determining the crystal packing of the molecule in the solid state and its behavior in solution.
Hydrogen bonds are crucial in the formation of supramolecular assemblies. In the solid state, molecules often arrange themselves to maximize favorable interactions, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The hydroxyl group is a classic hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen can act as acceptors.
The role of fluorine in hydrogen bonding is complex. While fluorine is the most electronegative element, it is generally considered a weak hydrogen bond acceptor. nih.gov However, C-F···H hydrogen bonds are frequently observed in the crystal structures of fluorinated organic molecules and ligand-protein complexes. nih.gov Statistical analysis of the Protein Data Bank (PDB) reveals that fluorine can interact with various hydrogen bond donors (N-H, O-H, C-H). nih.gov The strength of these interactions is often influenced more by the donor-acceptor distance than by the angle. nih.gov It has been suggested that in many biological systems, hydrogen bonds involving fluorine are formed due to the constraints imposed by stronger neighboring interactions, making fluorine a "donor's last resort". nih.gov
In some cases, strong intramolecular hydrogen bonds can compete with or influence the formation of intermolecular hydrogen bonds. For instance, studies on nitrophthalic acids with pyridine have shown that steric effects can favor the formation of intermolecular O-H···N and O-H···O hydrogen bonds over intramolecular ones. nih.gov The specific arrangement of functional groups in this compound will dictate the balance between intra- and intermolecular hydrogen bonding, ultimately defining its solid-state architecture.
Vi. Research Applications Beyond Basic Characterization
Role as a Synthetic Intermediate in Complex Molecule Construction
The nicotinonitrile, or 3-cyanopyridine (B1664610), framework is a well-established structural motif in organic synthesis and medicinal chemistry. researchgate.netekb.eg The 2-hydroxy (or 2-pyridone) substitution provides a handle for various chemical transformations. While specific literature detailing the use of 4-fluoro-2-hydroxynicotinonitrile as a starting material is not abundant, the reactivity of the parent 2-hydroxynicotinonitrile (B16790) scaffold is documented. lookchem.com The pyridine (B92270) nitrogen, the hydroxyl/pyridone oxygen, and the carbon atoms on the ring can all be sites for synthetic elaboration. For instance, the 2-pyridone form can undergo N-alkylation, while the hydroxyl form can be converted to other functional groups. This versatility allows chemists to use it as a core structure, building upon it to create larger, more complex molecular architectures, including fused heterocyclic systems that are prevalent in pharmacologically active compounds. nih.gov
Scaffold for Medicinal Chemistry Research
The 3-cyanopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of several marketed drugs, including the kinase inhibitor bosutinib (B1684425) and the cardiotonic agents milrinone (B1677136) and olprinone. researchgate.netekb.egekb.eg This precedence underscores the value of nicotinonitrile-based compounds in interacting with biological targets. The this compound structure offers specific features for drug design: the 2-pyridone moiety can act as a hydrogen bond donor and acceptor, the nitrile group can participate in polar interactions, and the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, or form specific interactions with protein binding sites. researchgate.net
The 2-hydroxynicotinonitrile scaffold and its derivatives are being investigated for their potential to interact with a wide range of biological targets. Researchers design analogs by modifying the core structure to achieve affinity and selectivity for specific enzymes or receptors.
JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are critical enzymes in stress signaling pathways and are considered therapeutic targets for cancer and inflammatory diseases. nih.gov Numerous small molecules based on scaffolds like aminopyridines, indazoles, and quinoline (B57606) derivatives have been developed as JNK inhibitors. nih.gov A patent has been filed for JNK inhibitors based on fused pyridine ring systems, highlighting the relevance of this core structure. wipo.int The development of selective inhibitors for the three JNK isoforms (JNK1, JNK2, JNK3) is an active area of research, with different scaffolds showing varying degrees of selectivity. nih.govnih.govmedchemexpress.com
BRD4 Inhibitors: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that is a key target for oncology and inflammatory disorders. nih.govresearchgate.net Inhibitors of the BRD4 bromodomain prevent it from binding to acetylated histones, thereby modulating gene transcription. While many inhibitors like JQ1 exist, they often lack specificity across the entire bromodomain family, leading to potential side effects. biorxiv.org Research into novel scaffolds, such as 2,3-benzodiazepines and acetophenone (B1666503) derivatives, aims to find more selective BRD4 inhibitors. nih.govresearchgate.net
Mat2A Inhibitors: Methionine adenosyltransferase 2A (MAT2A) is a synthetic lethal drug target in cancers that have a specific gene deletion (MTAP). nih.gov Inhibiting MAT2A selectively kills these cancer cells. nih.gov Current research focuses on developing potent and selective allosteric inhibitors, with scaffolds such as 2(1H)-quinoxalinone and pyrazolopyrimidinone (B8486647) derivatives showing promise. nih.govnih.gov
Nav1.7 Inhibitors: The voltage-gated sodium channel Nav1.7 is a crucial mediator of pain signals in sensory neurons. rsc.org Its inhibition is a major goal for the development of new, non-opioid analgesics. While multiple Nav1.7 inhibitors have entered clinical trials, success has been limited, driving further research into novel chemical classes that can achieve potent and selective blockade of this channel. rsc.orgprobechem.comnih.gov
Anti-leishmanial Agents: Leishmaniasis is a parasitic disease requiring new therapeutic options due to limitations with current treatments. nih.gov The search for novel anti-leishmanial agents has explored a variety of chemical scaffolds. Notably, derivatives of fused pyridine systems like 1,5-naphthyridine (B1222797) have shown activity. ehu.eus Other scaffolds, including indolylmaleimides and hydroxy-anthraquinones, have also been identified as having potent anti-leishmanial properties, often targeting essential parasite enzymes like DNA topoisomerase. nih.govwisdomlib.org
TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is involved in pain and temperature sensation. patsnap.com Antagonists that block this channel are being investigated as potential analgesics. patsnap.comnih.gov This research has led to the discovery of various active scaffolds, including N-arylcinnamides and diverse carboxamides, though challenges such as effects on body temperature remain. wikipedia.orgnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. For nicotinonitrile-based scaffolds, SAR studies involve synthesizing a series of analogs where specific parts of the molecule are altered—for example, changing substituents on the pyridine ring, modifying the groups attached to the nitrogen or oxygen of the pyridone, or replacing the nitrile with other functional groups. researchgate.net
In a study on indolylmaleimide derivatives as anti-leishmanial agents, SAR analysis revealed that the presence of fluorine atoms was crucial for activity, potentially due to the formation of favorable halogen bonds in the active site of the target enzyme. nih.gov It also showed that small alkyl amino chains were better tolerated than larger aryl or alicyclic amine derivatives. nih.gov Such studies are essential for optimizing a lead compound's potency and selectivity, turning a moderately active "hit" into a viable drug candidate.
Computational techniques like ligand design and molecular docking are integral to modern drug discovery. These methods use computer models to predict how a small molecule (a ligand) will bind to the three-dimensional structure of a protein target. researchgate.net This allows chemists to prioritize which compounds to synthesize and test, saving time and resources.
For pyridine-containing scaffolds, docking studies have been used extensively. In the development of acetylcholinesterase inhibitors based on 3-hydroxypyridine-4-one, molecular docking helped to rationalize the observed biological activity by showing how the compounds interacted with key amino acid residues in the enzyme's active site. nih.gov Similarly, docking studies of 4-hydroxycoumarin (B602359) derivatives revealed that the most potent compounds occupied both the catalytic active site (CAS) and peripheral anionic site (PAS) of the cholinesterase enzyme. ut.ac.ir These computational insights guide the rational design of more effective inhibitors by suggesting specific modifications to improve binding affinity and selectivity. nih.govresearchgate.net
Development of Chemical Sensors and Probes
The structural elements of this compound also make it a candidate for applications in materials science, particularly in the development of chemical sensors. The ability of the molecule to engage in specific non-covalent interactions is key to this function.
The recognition and sensing of anions is a significant goal in supramolecular chemistry due to their importance in biological and environmental systems. nih.gov The design of sensors often relies on receptors that can selectively bind a target anion through non-covalent interactions, most commonly hydrogen bonding. rsc.org
The 2-hydroxynicotinonitrile molecule exists in tautomeric equilibrium with its 2-pyridone form. The 2-pyridone tautomer features polarized N-H and C=O groups, which are excellent hydrogen bond donors and acceptors. This arrangement is capable of forming multiple hydrogen bonds to chelate an anion. This principle is used in synthetic receptors like ureas and phenylhydrazones to bind and sense anions like acetate. rsc.orgnih.gov The defined geometry of the hydrogen-bonding groups on the pyridone ring makes the this compound scaffold a promising platform for the design of selective anion sensors.
Research on "this compound" in Specialized Applications Remains Undisclosed in Publicly Available Literature
Despite extensive searches of scientific databases and patent literature, there is currently no publicly available research detailing the specific applications of the chemical compound This compound in the development of fluorescent chemosensors or in the fields of agrochemical and materials science research.
While the constituent chemical groups of this compound—a fluorinated pyridine ring (nicotinonitrile) with a hydroxyl group—suggest potential for a variety of chemical applications, specific studies focusing on this exact molecule for the requested purposes have not been identified.
Fluorescent Chemosensors Based on Nicotinonitrile Frameworks
The nicotinonitrile scaffold is a known component in the design of some fluorescent dyes. The electron-withdrawing nature of the nitrile group and the electronic properties of the pyridine ring can contribute to the photophysical characteristics of molecules. The introduction of a fluorine atom can further modulate these properties, potentially influencing fluorescence quantum yields and Stokes shifts. In theory, the hydroxyl group could act as a recognition site for specific analytes, making a molecule like this compound a candidate for development into a fluorescent chemosensor. However, no published research has explored this potential for this specific compound.
Applications in Agrochemical and Materials Science Research
In the realm of agrochemicals, the presence of a fluorinated pyridine moiety is a common feature in many active ingredients. Fluorine substitution is a well-established strategy to enhance the efficacy, metabolic stability, and bioavailability of pesticides and herbicides. The nicotinonitrile structure itself is also found in various biologically active compounds.
Similarly, in materials science, nitrogen-containing heterocyclic compounds are investigated for applications in organic electronics and as components of advanced polymers. The properties of this compound could theoretically be of interest for creating novel materials.
Despite these general trends and the theoretical potential of the compound, there is no specific research available in the public domain that details studies or applications of this compound in either agrochemical or materials science research.
Vii. Future Research Directions
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign methods for the synthesis of functionalized heterocyles is a cornerstone of modern organic chemistry. numberanalytics.comnih.gov For 4-Fluoro-2-hydroxynicotinonitrile, future research will likely focus on moving beyond traditional synthetic routes to embrace more sustainable and atom-economical approaches.
Recent advancements in the synthesis of highly functionalized pyridines offer a glimpse into the potential methodologies that could be adapted for this compound. These include metal-free cascade processes that allow for the construction of the pyridine (B92270) ring in a single step from readily available starting materials. acs.org Furthermore, electrochemical strategies are emerging as a powerful tool for the synthesis of complex aromatic molecules, offering a reagent-free approach to functionalization. scitechdaily.com The application of such methods to the synthesis of this compound could lead to more efficient and scalable production.
A significant push towards "green chemistry" is also expected to influence future synthetic strategies. numberanalytics.comnih.gov This includes the use of environmentally friendly solvents, such as ionic liquids or deep eutectic solvents, which can offer advantages in terms of recyclability and reduced toxicity. numberanalytics.com Microwave-assisted synthesis has also been shown to be a valuable tool in accelerating reaction times and improving yields for pyridine derivatives. acs.org The integration of these green methodologies into the synthesis of this compound would not only be environmentally responsible but could also lead to improved process efficiency. rsc.org
Future research could also explore the use of biocatalysis, employing enzymes or whole-cell systems to carry out specific transformations with high selectivity under mild conditions. numberanalytics.com This approach, while still developing, holds immense promise for the sustainable production of complex heterocyclic compounds.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Research Areas |
| Metal-Free Cascade Reactions | High efficiency, atom economy, reduced metal contamination. | Synthesis of highly functionalized pyridines. acs.org |
| Electrochemical Synthesis | Reagent-free, potential for high regioselectivity. | Single-carbon insertion into heteroaromatic compounds. scitechdaily.com |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Green synthesis of novel pyridine derivatives. acs.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Sustainable synthesis of heterocyclic compounds. numberanalytics.com |
| Synthesis in Green Solvents | Reduced environmental impact, potential for improved reaction kinetics. | Use of ionic liquids and deep eutectic solvents in heterocyclic chemistry. numberanalytics.com |
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in the design and development of new molecules with specific properties. eprajournals.comijnrd.org For this compound, advanced computational methods can be employed to design derivatives with tailored reactivity and functionality.
Density Functional Theory (DFT) calculations can be utilized to explore the electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ijnrd.org This information is crucial for predicting the molecule's reactivity and its potential to participate in various chemical reactions. By systematically modifying the substituents on the pyridine ring in silico, researchers can screen for derivatives with desirable electronic properties before embarking on their synthesis.
Computational methods are also vital for understanding and predicting the regioselectivity of chemical reactions. researchgate.net For a molecule like this compound, which has multiple potential reaction sites, computational modeling can help to identify the most likely positions for electrophilic or nucleophilic attack, guiding the design of synthetic strategies to achieve specific functionalization patterns. innovations-report.com
Furthermore, in silico studies can aid in the design of derivatives with specific biological activities by modeling their interactions with biological targets. eprajournals.commdpi.comfrontiersin.org While outside the direct scope of this section, the principles of computational design for tailored reactivity are directly applicable to the development of new bioactive compounds.
| Computational Method | Application to this compound Derivatives | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of HOMO-LUMO energy gaps and molecular electrostatic potential. | Prediction of reactivity and kinetic stability. ijnrd.orgscispace.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Understanding substituent effects on the pyridine ring. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and conformational changes over time. | Insight into dynamic behavior and interactions with other molecules. |
| Transition State Theory Calculations | Determination of activation energies for potential reaction pathways. | Prediction of reaction kinetics and product distributions. nih.gov |
Deepening Mechanistic Understanding of Excited State Dynamics and Tautomerism
The photophysical properties of this compound are intrinsically linked to its excited-state dynamics and the potential for tautomerism. A deeper understanding of these phenomena is crucial for harnessing its potential in areas such as photochemistry and materials science.
The tautomerism between the 2-hydroxypyridine (B17775) and 2-pyridone forms is a well-documented phenomenon in related compounds and is expected to play a significant role in the chemistry of this compound. nih.govnih.govchemtube3d.comyoutube.com The equilibrium between these two forms can be influenced by factors such as solvent polarity and temperature. nih.gov Future research will likely employ a combination of spectroscopic techniques (e.g., UV-Vis, fluorescence, NMR) and computational methods to elucidate the tautomeric equilibrium and the kinetics of interconversion. nih.govnih.gov
The excited-state dynamics of this molecule, including processes such as internal conversion, intersystem crossing, and fluorescence, are also of fundamental importance. rsc.orgresearchgate.netacs.orgacs.org The presence of the fluorine atom and the nitrile group can significantly influence these dynamics. nih.govrsc.org Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be used to probe the lifetimes of the excited states and identify the various decay pathways. rsc.orgacs.org
Computational studies, particularly time-dependent DFT (TD-DFT), will be instrumental in modeling the excited-state potential energy surfaces and identifying key features such as conical intersections that can govern the non-radiative decay processes. acs.org A thorough understanding of these dynamics is essential for the rational design of derivatives with specific photophysical properties, such as high fluorescence quantum yields or efficient triplet state formation.
| Phenomenon | Investigative Techniques | Potential Insights |
| Tautomerism | NMR spectroscopy, UV-Vis spectroscopy, computational modeling (DFT). | Determination of the dominant tautomeric form in different environments and the thermodynamics of interconversion. nih.govnih.govchemtube3d.com |
| Excited State Dynamics | Time-resolved fluorescence spectroscopy, transient absorption spectroscopy, TD-DFT calculations. | Elucidation of excited-state lifetimes, decay pathways, and the influence of substituents on photophysical properties. rsc.orgacs.orgacs.org |
| Photochemical Reactivity | Photolysis experiments followed by product analysis (e.g., LC-MS, NMR). | Identification of photochemical degradation pathways and potential for photoinduced reactions. nih.gov |
Expanding the Scope of Non-Medicinal Applications (e.g., advanced materials)
While much of the focus on heterocyclic compounds is in the realm of medicinal chemistry, there is a growing interest in their application in advanced materials. researchgate.netresearchgate.net The unique electronic and structural features of this compound make it a promising candidate for incorporation into novel materials with tailored properties.
The presence of a fluorinated pyridine ring suggests potential for use in the development of advanced polymers. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and high-performance coatings. researchgate.netnih.gov The pyridine nitrogen also provides a coordination site for metal ions, opening up the possibility of creating functional hybrid materials. acs.org
Furthermore, the photophysical properties of this compound could be exploited in the design of organic light-emitting diodes (OLEDs) or fluorescent sensors. By tuning the electronic properties of the molecule through derivatization, it may be possible to achieve emission in specific regions of the electromagnetic spectrum.
The ability of pyridine derivatives to functionalize surfaces, such as graphene oxide, has been demonstrated to be effective in applications like corrosion inhibition. scispace.com The specific properties of this compound could lead to the development of new and improved corrosion inhibitors or other surface modification agents.
| Potential Application Area | Key Properties of this compound | Examples of Related Research |
| High-Performance Polymers | Thermal stability, chemical resistance from the fluorinated ring. | Fluorinated polyimides with enhanced thermal and optical properties. researchgate.netnih.gov |
| Organic Electronics | Tunable photophysical properties, potential for charge transport. | Perylene monoimide derivatives in optoelectronic devices. rsc.org |
| Corrosion Inhibition | Ability to adsorb on metal surfaces, presence of heteroatoms. | Pyridine-functionalized graphene oxides as corrosion inhibitors. scispace.com |
| Fluorescent Sensors | Sensitivity of fluorescence to the local environment. | Design of fluorescent probes for detecting ions or molecules. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Fluoro-2-hydroxynicotinonitrile, and how can purity be maximized?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Use a Suzuki-Miyaura coupling to introduce substituents (e.g., fluorophenyl groups) to the pyridine ring .
Nitrile introduction : Employ nucleophilic substitution or cyanation reactions (e.g., using KCN/CuCN under controlled pH) .
Hydroxyl group retention : Optimize reaction conditions (e.g., low-temperature acidic hydrolysis) to preserve the hydroxyl group during synthesis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor via HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key methods :
- NMR : and NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10-12 ppm) .
- IR : Detect nitrile (C≡N stretch ~2200 cm) and hydroxyl (O-H stretch ~3200-3400 cm) groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can researchers determine solubility and stability for experimental design?
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies under varying pH (1-13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. What reaction mechanisms dominate under different catalytic conditions for this compound?
- Mechanistic insights :
- Electrophilic substitution : Fluorine directs nitration or halogenation at meta/para positions .
- Nitrile reactivity : Under basic conditions, the nitrile may hydrolyze to carboxylic acids; in acidic conditions, it forms amides .
- Catalytic cross-coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig) enable C-N bond formation, but fluorine may deactivate catalysts—optimize ligands (e.g., XPhos) .
Q. How should researchers address contradictions in reported spectroscopic or reactivity data?
- Resolution strategies :
Replication : Verify results using standardized protocols (e.g., identical solvent systems for NMR) .
Conditional analysis : Test reactivity under varying temperatures, catalysts, or steric environments .
Computational validation : Compare experimental IR/NMR with DFT-predicted spectra to identify anomalies .
Q. What computational approaches predict the electronic properties of this compound?
- Methods :
- DFT calculations : Use B3LYP/6-311+G(d,p) to map HOMO-LUMO gaps, Fukui indices (reactivity hotspots), and intramolecular hydrogen bonding .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide SAR studies .
Q. How does structural modification of this compound influence its biological activity?
- SAR strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
